![molecular formula C18H14O3 B12792456 (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol CAS No. 76094-80-9](/img/structure/B12792456.png)
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S,4R,5R,7S)-6-oxapentacyclo[98002,805,7013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol is a complex organic molecule characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol typically involves multiple steps, starting from simpler organic precursors. The synthetic route often includes cyclization reactions to form the pentacyclic core, followed by functional group modifications to introduce the diol moiety. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the pentacyclic core can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while reduction may produce various alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of pentacyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its pentacyclic structure can impart stability and rigidity to polymers and other materials.
Wirkmechanismus
The mechanism of action of (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pentacyclic molecules with diol groups, such as certain steroids and terpenoids. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets (3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol apart is its specific arrangement of rings and functional groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
76094-80-9 |
|---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol |
InChI |
InChI=1S/C18H14O3/c19-15-14-12(17-18(21-17)16(15)20)6-5-11-7-9-3-1-2-4-10(9)8-13(11)14/h1-8,15-20H/t15-,16+,17-,18+/m0/s1 |
InChI-Schlüssel |
DSFRWEJPOFEAGF-XWTMOSNGSA-N |
Isomerische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]5[C@H]4O5)O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C5C4O5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


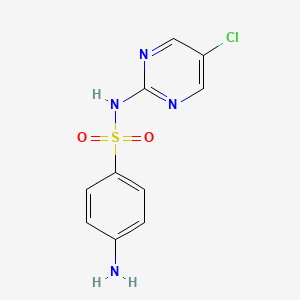
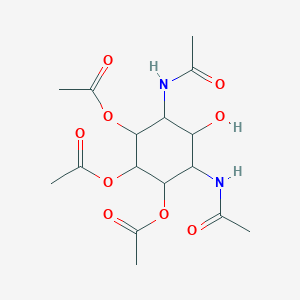
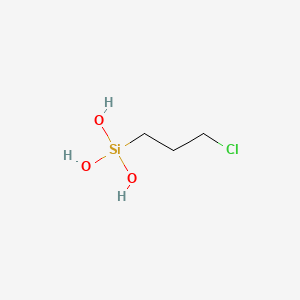
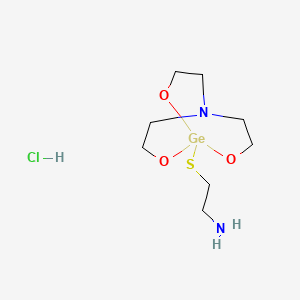
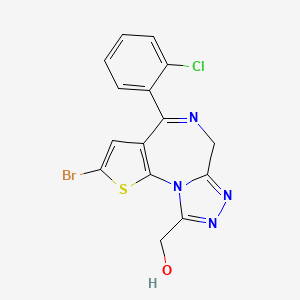
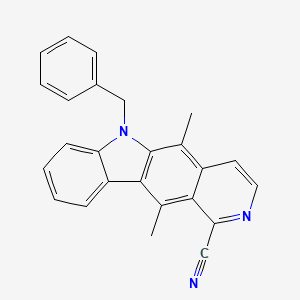

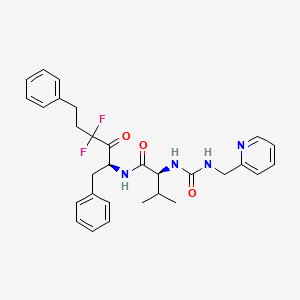
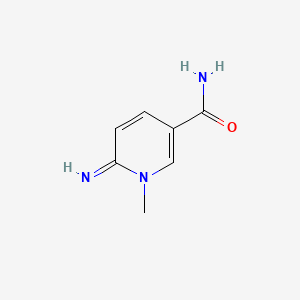
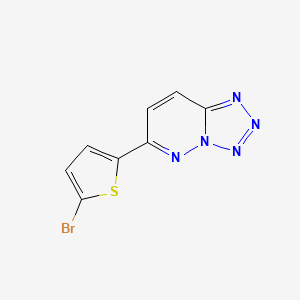
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
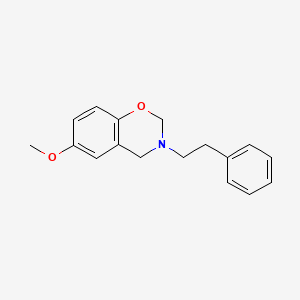
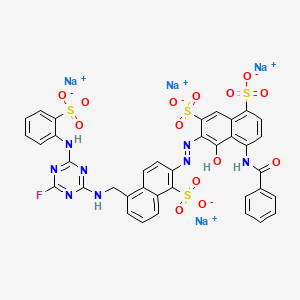
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
